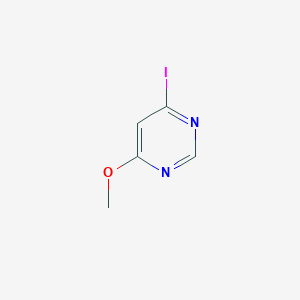

4-Iodo-6-methoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBUDQCGLQIPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427793 | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161489-05-0 | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161489-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Iodo-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Iodo-6-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in public literature, this document compiles available information and presents detailed, standardized experimental protocols for the determination of key physical properties such as melting point and solubility.

Core Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 236.01 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid | Fluorochem[2] |

| Boiling Point | 289.3 ± 20.0 °C (Predicted) | N/A |

| Density | 1.935 ± 0.06 g/cm³ (Predicted) | N/A |

| CAS Number | 161489-05-0 | CP Lab Safety[3] |

Experimental Protocols

Accurate determination of the physical properties of a compound is critical for its application in research and development. The following sections detail standardized protocols for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a solid transitions to a liquid. This is determined by heating a small, powdered sample of the compound and observing the temperature range from the onset of melting to the complete liquefaction of the material.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (approximately 10 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The recorded melting point should be reported as a range between these two temperatures.

-

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing purification methods, formulating solutions for biological assays, and developing drug delivery systems.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Qualitative and quantitative methods can be employed for its determination.

Apparatus and Reagents:

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure for Qualitative Solubility Assessment:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Procedure for Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the dried solute.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a novel compound like this compound.

References

An In-depth Technical Guide to 4-Iodo-6-methoxypyrimidine (CAS number 161489-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-6-methoxypyrimidine is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive iodine atom and a methoxy group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. Detailed experimental protocols for its synthesis and characterization, alongside predicted spectroscopic data, are presented to facilitate its use in research and development. Furthermore, this guide explores the potential biological activities of its derivatives and outlines a general workflow for its incorporation into drug discovery programs.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 161489-05-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅IN₂O | [1][2][3][4] |

| Molecular Weight | 236.01 g/mol | [2][3][4] |

| Physical State | Solid | [1][2] |

| Purity | ≥97% (typical) | [1] |

| Storage | Room temperature | [4] |

Synthesis and Reactivity

Proposed Experimental Protocol for Synthesis

Reaction: Iodination of 4-methoxypyrimidine.

Materials:

-

4-Methoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 4-methoxypyrimidine (1.0 equivalent) in dichloromethane.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Slowly add trifluoroacetic acid (0.2 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the iodo group on the electron-deficient pyrimidine ring. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] In such reactions, the iodine atom can be readily displaced by a variety of organic groups from boronic acids or their esters, enabling the construction of C-C bonds and the synthesis of more complex molecular architectures. The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.

Spectroscopic Characterization

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure and analysis of analogous compounds.[2]

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | Singlet |

| H-5 | ~7.0 | Singlet |

| -OCH₃ | ~4.0 | Singlet |

Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~95 |

| C-5 | ~115 |

| C-6 | ~170 |

| -OCH₃ | ~55 |

Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 208 | [M - CO]⁺ |

| 109 | [M - I]⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Applications in Drug Discovery

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[4] Furthermore, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[10][11][12][13]

The iodo-substituent on this compound serves as a convenient handle for introducing various functionalities through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Application in Drug Discovery via Suzuki Coupling

The diagram below outlines a logical workflow for utilizing this compound in a drug discovery program, employing the Suzuki coupling reaction to generate a chemical library for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide provides researchers and drug development professionals with the essential information and protocols needed to effectively utilize this compound in their research endeavors. The exploration of its derivatives is likely to yield novel compounds with interesting pharmacological properties, contributing to the advancement of drug discovery.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound 161489-05-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Iodo-6-methoxypyrimidine

Core Concepts in Pyrimidine Derivative Solubility

The solubility of pyrimidine derivatives, including 4-iodo-6-methoxypyrimidine, is governed by several key factors. The principle of "like dissolves like" is fundamental; the polarity of the solute and the solvent are primary determinants of solubility.[1] The presence of functional groups on the pyrimidine ring, the crystal lattice energy of the solid, and environmental conditions such as temperature and pH all play crucial roles.[1][2] Generally, the solubility of pyrimidine derivatives in aqueous solutions can be influenced by pH, while solubility in organic solvents is more dependent on the polarity of the solvent.[2] It is a common observation that the solubility of these compounds tends to increase with a rise in temperature.[2][3]

Qualitative Solubility Profile

In the absence of specific data for this compound, the following table provides a qualitative solubility profile based on the behavior of other pyrimidine derivatives. This information can guide the initial selection of solvents for experimental purposes.

| Solvent Category | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The methoxy group and nitrogen atoms in the pyrimidine ring can form hydrogen bonds with protic solvents. |

| Non-polar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The polar nature of the pyrimidine ring and the methoxy group may limit solubility in non-polar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Likely Sparingly Soluble | The presence of the iodo and methoxy groups may decrease aqueous solubility compared to the parent pyrimidine. Solubility is expected to be pH-dependent. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is essential. The following are detailed methodologies for key solubility experiments.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, PBS, organic solvent)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[4]

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Quantification: Determine the concentration of the dissolved compound by comparing its response to a calibration curve prepared with known concentrations of the compound.[4]

Kinetic Solubility Determination

This method measures the concentration of a compound that remains in solution after being added from a concentrated stock solution.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10-20 mM).

-

Incubation: Add a small volume of the stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.

-

Equilibration: Incubate the mixture for a set period, typically 1.5 to 2 hours, at room temperature.

-

Filtration: Filter the solution through a filter plate to remove any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using an appropriate analytical method.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectroscopic and Experimental Data for 4-Iodo-6-methoxypyrimidine Remains Elusive

A comprehensive search for nuclear magnetic resonance (NMR) and other spectroscopic data for the compound 4-iodo-6-methoxypyrimidine has yielded no publicly available experimental results. Despite extensive queries of chemical databases and scientific literature, specific details regarding its ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) profiles, along with the associated experimental protocols, could not be located.

Commercial suppliers of this compound, such as Sigma-Aldrich, list the compound's basic properties including its molecular formula (C₅H₅IN₂O) and molecular weight (236.01 g/mol ). However, these vendors explicitly state that they do not provide analytical data for this particular chemical.

Efforts to find publications detailing the synthesis of this compound, which would typically include its characterization data, were also unsuccessful. Such resources are the primary source for the kind of in-depth technical information required for a comprehensive guide.

Consequently, the core requirements of presenting quantitative data in structured tables, providing detailed experimental methodologies, and creating visualizations of the molecular structure and experimental workflows cannot be fulfilled at this time due to the absence of the necessary foundational data.

Further research in specialized, proprietary databases or direct experimental analysis would be required to generate the spectroscopic data for this compound.

Molecular Structure

While experimental data is unavailable, the basic structure of this compound can be visualized.

Caption: Molecular structure of this compound.

The Multifaceted Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers

Introduction

Pyrimidine, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in the architecture of life. Its core structure is integral to the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms in DNA and RNA. Beyond this central role in genetics, the pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has led to the development of a wide array of synthetic pyrimidine derivatives that are now pivotal in treating a multitude of human diseases.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this important class of compounds.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes involved in cell cycle progression and signal transduction to the disruption of DNA synthesis and repair.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of selected pyrimidine derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 12e | HCT-116 | 0.08 | [1] |

| 12g | HCT-116 | 2.52 | [1] |

| 30m | A2780 | 0.15 | [2] |

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 11 | MCF-7 | 0.07 | [3] |

| 6c | MCF-7 | 0.227 | [3] |

| 3f | A549 | 10.76 | [3] |

| 3f | MCF-7 | 8.05 | [3] |

Table 3: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4i | MCF-7 | 0.33 | [4] |

| 4i | HeLa | 0.52 | [4] |

| 4i | HepG2 | 3.09 | [4] |

Table 4: Anticancer Activity of Indazol-Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4f | MCF-7 | 1.629 | [5] |

| 4i | MCF-7 | 1.841 | [5] |

| 4a | MCF-7 | 2.958 | [5] |

| 4i | A549 | 2.305 | [5] |

| 4a | A549 | 3.304 | [5] |

| 4i | Caco2 | 4.990 | [5] |

Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity

Several critical signaling pathways are modulated by anticancer pyrimidine derivatives. Understanding these pathways is crucial for rational drug design and development.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK2 signaling pathway and the inhibitory action of pyrimidine derivatives.

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Many pyrimidine derivatives act as EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 5: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microorganism | MIC (µM/ml) | Reference |

| 12 | Staphylococcus aureus | 0.87 | [6] |

| 5 | Bacillus subtilis | 0.96 | [6] |

| 10 | Salmonella enterica | 1.55 | [6] |

| 2 | Escherichia coli | 0.91 | [6] |

| 10 | Pseudomonas aeruginosa | 0.77 | [6] |

| 12 | Candida albicans | 1.73 | [6] |

| 11 | Aspergillus niger | 1.68 | [6] |

Table 6: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives

| Compound | Microorganism | MIC (mg/L) | Reference |

| 1 | MRSA | 2-16 | [7] |

| 2 | MRSA | 2-16 | [7] |

| 1 | VRE | 2-16 | [7] |

| 2 | VRE | 2-16 | [7] |

Antiviral Activity of Pyrimidine Derivatives

Several pyrimidine analogues are established antiviral drugs, and research continues to uncover new derivatives with potent activity against a range of viruses.

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E (HCoV-229E), expressed as EC50 values (the concentration of a drug that gives half-maximal response).

Table 7: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 7a | HCoV-229E | 1.8 | [8][9] |

| 7b | HCoV-229E | 2.5 | [8][9] |

| 7f | HCoV-229E | 1.5 | [8][9] |

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX inhibitory activity of selected pyrimidine derivatives, presented as IC50 values.

Table 8: COX Inhibitory Activity of Pyrimidine Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| L1 | COX-1 | >100 | [10] |

| L1 | COX-2 | 1.2 | [10] |

| L2 | COX-1 | >100 | [10] |

| L2 | COX-2 | 1.5 | [10] |

| 3 | COX-1 | 5.50 | [11][12] |

| 3 | COX-2 | 0.85 | [11][12] |

| 4a | COX-1 | 5.05 | [11][12] |

| 4a | COX-2 | 0.65 | [11][12] |

| 3b | COX-2 | 0.20 | [13][14] |

| 5b | COX-2 | 0.18 | [13][14] |

| 5d | COX-2 | 0.16 | [13][14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of pyrimidine derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Agar Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to test the susceptibility of microorganisms to antimicrobial agents.

Caption: Workflow for the agar diffusion antimicrobial susceptibility test.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes to a uniform depth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.

-

Disc Application: Aseptically apply sterile paper discs impregnated with known concentrations of the pyrimidine derivatives onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete inhibition around the discs to the nearest millimeter.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the tested compound.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of biologically active molecules with diverse therapeutic applications. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous lead compounds and clinically approved drugs. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways. It is anticipated that the continued exploration of the chemical space around the pyrimidine nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, will lead to the discovery of novel and more effective therapeutic agents to address pressing global health challenges.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 4. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Substituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry. Its inherent biological relevance and versatile chemical nature have made substituted pyrimidines a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrimidines, with a focus on their roles as anticancer, antiviral, and antibacterial agents, as well as potent kinase inhibitors. This document is intended to be a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key biological processes to aid in drug discovery and development efforts.

Anticancer Applications of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of compounds in oncology, demonstrating a broad spectrum of antitumor activities. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells. Many successful anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs.[1]

Kinase Inhibitors

A prominent strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. Substituted pyrimidines have proven to be particularly effective scaffolds for the design of potent and selective kinase inhibitors.

The EGFR signaling pathway is frequently overactive in various cancers, making it a prime target for therapeutic intervention. Several pyrimidine-based EGFR inhibitors have been developed, some of which are now in clinical use. These compounds typically act by competing with ATP for the binding site in the kinase domain of the receptor.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives (Kinase Inhibitors)

| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 2-(phenylamino)pyrimidine derivative 95 | EGFR-Dell9/T790M/C797S | Proliferation Assay | 0.2 ± 0.01 | [2] |

| 2-(phenylamino)pyrimidine derivative 95 | EGFR-L858R/T790M/C797S | Proliferation Assay | 0.2 ± 0.01 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 88 | HER2 | Enzyme Assay | 0.081 ± 0.04 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 88 | EGFR-L858R | Enzyme Assay | 0.059 ± 0.03 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 88 | EGFR-T790M | Enzyme Assay | 0.049 ± 0.02 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 89 | HER2 | Enzyme Assay | 0.208 ± 0.11 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 89 | EGFR-L858R | Enzyme Assay | 0.112 ± 0.06 | [2] |

| N-(pyrimidin-2-yl)benzenesulfonamide 89 | EGFR-T790M | Enzyme Assay | 0.152 ± 0.07 | [2] |

| Phenylpyrazolo[3,4-d]pyrimidine 5i | EGFRWT | Enzyme Assay | 0.3 | [3] |

| Phenylpyrazolo[3,4-d]pyrimidine 5i | VGFR2 | Enzyme Assay | 7.60 | [3] |

| Pyrimido[4,5-b]indol-4-amines | CDK5/p25, CK1δ/ε, DYRK1A, GSK-3α/β | Enzyme Assays | Various (µM to nM) | [4] |

Non-Kinase Anticancer Targets

Beyond kinase inhibition, substituted pyrimidines have been shown to exert their anticancer effects through various other mechanisms, including the inhibition of enzymes involved in nucleotide synthesis and the induction of apoptosis.

Table 2: Anticancer Activity of Substituted Pyrimidine Derivatives (Non-Kinase Targets)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pyrimidine-5-carbonitrile 30 | MCF-7 (Breast) | 1.42 | [5] |

| Pyrimidine-5-carbonitrile 30 | A549 (Lung) | 1.98 | [5] |

| Pyrimidine-5-carbonitrile 30 | Caco-2 (Colorectal) | 9.50 | [5] |

| Thiazolidin-4-one clubbed pyrimidine 20 | MCF-7 (Breast) | 7.53 ± 0.43 | [6] |

| Thiazolidin-4-one clubbed pyrimidine 21 | MCF-7 (Breast) | 9.17 ± 0.31 | [6] |

| Pyrimidine derivative 60 | MCF-7 (Breast) | 6.2 - 15.1 | [6] |

| Pyrimidine derivative 60 | RPE-1 (Retinal Pigment Epithelium) | 17.5 - 26.4 | [6] |

| Pyrimidine-pyrazine-oxazole 14 | MCF-7 (Breast) | 8.43 (nM) | [6] |

| Pyrimidine-pyrazine-oxazole 14 | A549 (Lung) | - | [6] |

| Pyrimidine-pyrazine-oxazole 14 | HepG2 (Liver) | - | [6] |

| Pyrimidine-pyrazine-oxazole 15 | MCF-7 (Breast) | 6.91 (nM) | [6] |

| Pyrimidine-pyrazine-oxazole 15 | A549 (Lung) | - | [6] |

| Pyrimidine-pyrazine-oxazole 15 | HepG2 (Liver) | - | [6] |

Antiviral Properties of Substituted Pyrimidines

The structural similarity of pyrimidines to the nucleobases that constitute viral genetic material makes them ideal candidates for the development of antiviral drugs. These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the growing nucleic acid chain, leading to termination.

Table 3: Antiviral Activity of Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference(s) |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (ZIKV) | Reporter Assay | 5.25 | |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (ZIKV) | Titer-reduction | 5.21 | |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 14 | Zika Virus (ZIKV) | Reporter Assay | 0.93 | |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 23 | Zika Virus (ZIKV) | Reporter Assay | 5.70 | |

| Thiazolopyrimidine derivative 71 | Chikungunya Virus (CHIKV) | - | 42 | [7] |

| Triazolopyrimidine derivative 75 | Chikungunya Virus (CHIKV) | CHIKV 899 strain | 2.6 ± 1 | [7] |

| Triazolopyrimidine derivative 62 | Chikungunya Virus (CHIKV) | - | 3.2 | [7] |

Antibacterial Activity of Substituted Pyrimidines

With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents with novel mechanisms of action. Substituted pyrimidines have been investigated for their potential to inhibit bacterial growth by targeting essential bacterial enzymes that are absent in humans, such as dihydrofolate reductase (DHFR).

Table 4: Antibacterial Activity of Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Pyridothienopyrimidine derivatives | S. aureus 25923 | >1024 | [8] |

| Pyridothienopyrimidine derivatives | B. cereus 33018 | >1024 | [8] |

| Pyridothienopyrimidine derivatives | E. coli 8739 | >1024 | [8] |

| 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative | 0.25–2.0 | [9] |

| Pyrimido-pyrimidine 9a | - | 48 | [10] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | S. aureus | 8 (mg/L) | [4] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (iodo derivative) | S. aureus | 8 (mg/L) | [4] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative with betatide) | S. aureus | 1–2 (mg/L) | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of substituted pyrimidines.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated controls.[12]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Principle: Viruses that cause cell lysis create clear zones, or "plaques," in a confluent monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock with a known titer

-

Substituted pyrimidine derivatives

-

Cell culture medium

-

Overlay medium (e.g., containing methylcellulose or agarose) to restrict virus spread

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer on the day of infection.[14]

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[14]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus. Allow the virus to adsorb for 1 hour at 37°C.[14]

-

Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing the different concentrations of the pyrimidine compounds to the respective wells.[14]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[15]

-

Fixing and Staining: After incubation, fix the cells with the fixing solution and then stain the cell monolayer with the staining solution.[14]

-

Plaque Counting: Wash the wells to remove excess stain and allow them to air dry. Count the number of plaques in each well.[14]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration that reduces the plaque number by 50%, is determined from a dose-response curve.[15]

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for bacterial growth (turbidity). The lowest concentration of the agent that prevents visible growth is the MIC.[16]

Materials:

-

Bacterial strains

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Substituted pyrimidine derivatives

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine compounds in the broth medium directly in the wells of a 96-well plate.[17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and then dilute it further to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).[17]

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[16]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex biological processes affected by substituted pyrimidines is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

Signaling Pathways

Experimental and Drug Discovery Workflows

Conclusion

Substituted pyrimidines represent a remarkably versatile and fruitful scaffold in the field of drug discovery. Their continued exploration has led to the development of numerous therapeutic agents with diverse mechanisms of action against a wide range of diseases. The information compiled in this technical guide, from quantitative biological data to detailed experimental protocols and visual aids, is intended to empower researchers and drug development professionals in their efforts to harness the full therapeutic potential of this important class of molecules. As our understanding of the molecular basis of disease deepens, the rational design of novel substituted pyrimidines will undoubtedly continue to yield innovative and effective medicines.

References

- 1. jocpr.com [jocpr.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 10. brimr.org [brimr.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

4-Iodo-6-methoxypyrimidine: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-iodo-6-methoxypyrimidine stands out as a particularly valuable fragment for drug discovery endeavors. Its strategic combination of a reactive iodine atom, a methoxy group, and the inherent drug-like properties of the pyrimidine ring makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological entities. This technical guide provides a comprehensive overview of this compound, including its synthesis, reactivity in key cross-coupling reactions, and its application in fragment-based drug discovery (FBDD), with a focus on the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 161489-05-0 | [1] |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | Solid | [2] |

| InChI Key | QDBUDQCGLQIPKI-UHFFFAOYSA-N | [2] |

Synthesis

Proposed Synthetic Pathway:

Reactivity and Applications in Cross-Coupling Reactions

The iodine atom at the 4-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring further enhances the reactivity of the C-I bond towards oxidative addition to the palladium catalyst. This versatility allows for the facile synthesis of a wide range of derivatives through Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).[3][4]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water.[3][4]

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-110 °C and stir for 2-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxypyrimidine derivative.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne, providing access to alkynylpyrimidine derivatives. These compounds can serve as valuable intermediates for further transformations or as final products with potential biological activity.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).[6][7]

-

Solvent Addition: Add a suitable degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrimidine ring.[8][9] This reaction is crucial for synthesizing libraries of amino-pyrimidine derivatives, a common motif in kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq).[10][11]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Application in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal fragment for FBDD campaigns due to its low molecular weight, synthetic tractability, and the presence of a vector for chemical elaboration (the iodine atom). FBDD is a powerful approach for identifying low-affinity, high-ligand-efficiency hits that can be optimized into potent and selective drug candidates.

NMR Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary biophysical technique for detecting the weak binding of fragments to a target protein. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Experimental Protocol: General Procedure for STD-NMR Screening

-

Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4). Prepare stock solutions of the fragment library, including this compound, in a compatible deuterated solvent (e.g., DMSO-d₆). The final fragment concentration in the NMR sample is typically in the range of 100-500 µM.[12][13]

-

NMR Data Acquisition: Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein. Then, acquire an STD-NMR spectrum of the fragment in the presence of the protein. The STD experiment involves selective saturation of protein resonances and observing the transfer of this saturation to the binding fragment.

-

Data Analysis: Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (protein not saturated) to obtain the STD spectrum. The presence of signals in the STD spectrum indicates that the fragment binds to the protein. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.[13][14]

Case Study: Pyrimidine Scaffolds as Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" for the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. Derivatives of this compound can be readily synthesized to target various kinases implicated in diseases such as cancer and inflammatory disorders.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, which is structurally related to pyrimidine. More recent generations of EGFR inhibitors, like osimertinib, incorporate a pyrimidine scaffold, demonstrating its importance in this area.

EGFR Signaling Pathway:

Quantitative Data for Pyrimidine-based EGFR Inhibitors:

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |

| Osimertinib | EGFR (T790M) | ~1 | H1975 | ~15 | [15] |

| Osimertinib | EGFR (L858R) | ~1 | PC-9 | ~10 | [15] |

| Compound 10b* | EGFR | 8.29 | HepG2 | 3,560 | [3] |

*Compound 10b is a pyrimidine-5-carbonitrile derivative.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. Several JAK inhibitors, such as tofacitinib and upadacitinib, are approved for the treatment of conditions like rheumatoid arthritis. Many of these inhibitors feature a pyrimidine or a related heterocyclic core.

JAK-STAT Signaling Pathway:

Quantitative Data for Pyrimidine-based JAK Inhibitors:

The following table provides IC₅₀ values for some pyrimidine-based JAK inhibitors, showcasing the potential for developing potent and selective inhibitors from this scaffold.

| Compound | Target | IC₅₀ (nM) | Reference |

| Tofacitinib | JAK3 | 2 | [16] |

| Tofacitinib | JAK1 | 100 | [16] |

| Tofacitinib | JAK2 | 20 | [16] |

| Upadacitinib | JAK1 | - | [17] |

| Filgotinib | JAK1 | - | [17] |

Note: Specific IC₅₀ values for Upadacitinib and Filgotinib can vary depending on the assay conditions and are extensively documented in the literature.

Conclusion

This compound is a highly valuable and versatile fragment in modern drug discovery. Its amenability to a range of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The inherent drug-like properties of the pyrimidine scaffold make it an excellent starting point for FBDD campaigns, particularly in the pursuit of novel kinase inhibitors. The successful development of numerous pyrimidine-based drugs targeting kinases such as EGFR and JAKs underscores the immense potential of this chemical class. As researchers continue to explore novel chemical space, this compound is poised to remain a key building block in the design and synthesis of the next generation of targeted therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. This compound 161489-05-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. ijnc.ir [ijnc.ir]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Iodinated Pyrimidines in Organic Synthesis

This guide provides a comprehensive overview of the synthesis and reactivity of iodinated pyrimidines, which are crucial intermediates in the development of pharmaceutically active compounds. Pyrimidine scaffolds are central to numerous approved drugs, and their functionalization is a key aspect of medicinal chemistry.[1][2][3][4] Iodinated pyrimidines, in particular, serve as highly reactive precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthesis of Iodinated Pyrimidines

The introduction of an iodine atom onto the pyrimidine ring is a critical first step for subsequent functionalization. While traditional methods often rely on harsh acidic conditions, recent advancements have led to more environmentally friendly protocols.[5][6]

Experimental Protocol: Green Mechanochemical Iodination of Pyrimidines

This protocol is adapted from a solvent-free method utilizing mechanical grinding.[5][7]

-

Preparation: In a mortar, combine the pyrimidine derivative (e.g., Uracil, Cytosine) (4.4 mmol), solid iodine (1.12 mmol), and a nitrate salt such as Silver Nitrate (AgNO₃) (9 mmol).

-

Grinding: Add 2–4 drops of acetonitrile to the mixture. Grind the components together using a pestle for 20–30 minutes. The reaction is often exothermic, and the mixture will typically form a violet-colored tacky solid.

-

Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, add a saturated solution of sodium thiosulfate (5 mL) to quench any unreacted iodine.

-

Isolation: Separate the remaining solid product. Further purification can be achieved through standard techniques like recrystallization or column chromatography.

Table 1: Yields for Solvent-Free Iodination of Pyrimidine Derivatives

This table summarizes the high efficiency of the mechanochemical iodination method.[5][6][7]

| Substrate | Iodinating System | Reaction Time | Yield (%) |

| Uracil | I₂ / AgNO₃ | 20-30 min | 98% |

| Cytosine | I₂ / AgNO₃ | 20-30 min | 95% |

| Uridine | I₂ / AgNO₃ | 20-30 min | 96% |

| Uracil | I₂ / Ag₂SO₄ | Not Specified | 73% |

| Uracil | I₂ / NaNO₃ | Not Specified | 33% |

| Uracil | I₂ / NaNO₂ | Not Specified | 38% |

General Principles of Reactivity in Cross-Coupling Reactions

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.[8]

-

Influence of the Halogen: The reactivity follows the order I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[8][9] Consequently, iodopyrimidines are the most reactive substrates, enabling reactions under milder conditions.[8]

-

Influence of the Position: The pyrimidine ring is electron-deficient, which influences the reactivity of substituents. The general order of reactivity for halogen positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[8][10]

Reactivity in Key Palladium-Catalyzed Cross-Coupling Reactions

Iodinated pyrimidines are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in drug discovery.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds.[12] Iodinated pyrimidines are highly effective substrates for this transformation.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry reaction vessel (e.g., a Schlenk tube), add the iodinated pyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.).[8][12]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%) and any additional ligand.[12][15]

-

Solvent and Degassing: Add the appropriate solvent (e.g., 1,4-Dioxane, DME, Toluene/Water). Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C), often under microwave irradiation to shorten reaction times.[15]

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 150 °C, 15 min (MW) | 98 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 °C, 12 h | 85 |

| 2-substituted-3-iodoimidazo[1,2-a]pyridines | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | Not Specified | Good |

Note: Data for direct comparison of iodo- vs other halo-pyrimidines under identical conditions is limited in the surveyed literature. However, the general principle of I > Br > Cl reactivity is well-established.[8][9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. C-5 iodinated pyrimidines are particularly effective substrates for this reaction.[16][17]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: In a reaction flask, dissolve the iodinated pyrimidine (1.0 equiv.) and the terminal alkyne (1.2–3.0 equiv.) in a suitable solvent (e.g., DMF, CH₃CN).[17][18]

-

Reagent Addition: Add a base (e.g., Et₃N, DIPEA, 2.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%), and a copper co-catalyst (e.g., CuI, 30 mol%).[17]

-

Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC). Microwave irradiation can significantly accelerate the reaction.[17]

-

Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the alkynyl-pyrimidine product.

Table 3: Representative Sonogashira Coupling Reactions

| Pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |

| 5-Iodo-pyrimidinones | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT to 120 °C (MW) | Moderate to High |

| 5-Iodo-uridine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 120 °C, 5 min (MW) | 75% |

| C-5 Iodo-pyrimidine-5'-triphosphates | Propargylamine | Palladium-catalyzed | Not Specified | Not Specified | Not Specified | Good |

| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | RT, 9-11 h | Excellent |

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium. It is a cornerstone of medicinal chemistry for synthesizing aniline and arylamine derivatives. The high reactivity of iodinated pyrimidines makes them suitable substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the iodinated pyrimidine (1.0 equiv.), the amine (1.1–1.5 equiv.), a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5–2.5 equiv.), a palladium precatalyst, and a suitable phosphine ligand.

-

Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane). Seal the tube and heat the mixture to the required temperature (typically 80–120 °C) for several hours.

-

Workup: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and purify using standard methods.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[19] While less common for pyrimidines than Suzuki or Sonogashira couplings, it remains a viable method for C-C bond formation.

Experimental Protocol: General Procedure for Heck Coupling

-

Setup: Combine the iodinated pyrimidine (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2.0 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent like DMF.[20]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 60-100 °C) until the reaction is complete.[20]

-

Workup: Perform a standard aqueous workup followed by extraction and purification by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide.[21] Iodinated pyrimidines are effective electrophiles in this reaction due to their high reactivity. The toxicity of organotin reagents is a significant drawback, though methods using catalytic amounts of tin have been developed.[21][22]

Experimental Protocol: General Procedure for Stille Coupling

-

Setup: In a flask under an inert atmosphere, combine the iodinated pyrimidine (1.0 equiv.), the organostannane reagent (1.0–1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as THF or Dioxane.

-

Additives: In some cases, a lithium chloride additive is used to facilitate the transmetalation step.

-

Reaction: Heat the reaction mixture until completion.

-

Workup: Quench the reaction and perform a workup. A key challenge is the removal of tin byproducts, which can often be achieved by a fluoride wash or specialized chromatographic techniques.[22]

Workflow and Applications

The synthetic utility of iodinated pyrimidines lies in their role as versatile building blocks. The general workflow involves the initial iodination of a readily available pyrimidine core, followed by a strategic cross-coupling reaction to introduce desired substituents, a process frequently employed in the synthesis of kinase inhibitors and other drug candidates.[10]

Conclusion

Iodinated pyrimidines are exceptionally reactive and versatile intermediates in modern organic synthesis. Their high susceptibility to palladium-catalyzed cross-coupling reactions, governed by predictable principles of halogen and positional reactivity, makes them indispensable tools for medicinal chemists. The development of greener iodination methods further enhances their utility. A thorough understanding of their reactivity in key transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is essential for the efficient design and synthesis of novel pyrimidine-based therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. researchgate.net [researchgate.net]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stille reaction - Wikipedia [en.wikipedia.org]

- 22. chemistry.msu.edu [chemistry.msu.edu]

Exploring the Chemical Space of 4-Iodo-6-methoxypyrimidine Analogs: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including anti-cancer, antiviral, and antimicrobial agents.[1][2][3] The inherent chemical properties of the pyrimidine ring, particularly its electron-deficient nature, make it a versatile template for the design of targeted therapeutics.[4][5] Specifically, the 4- and 6-positions are susceptible to nucleophilic substitution, offering facile entry points for chemical modification and the exploration of vast chemical space.[6][7]

This technical guide focuses on the 4-iodo-6-methoxypyrimidine core, a promising starting point for the development of novel small molecule inhibitors. The presence of an iodo group at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group at the 6-position, while less reactive than a halogen, can influence the compound's solubility and electronic properties, and can also be a site for further modification.

While extensive research on the specific biological activities of this compound analogs is not widely available in the public domain, the broader class of 4,6-disubstituted pyrimidines has shown significant promise, particularly as kinase inhibitors.[8][9][10] This guide will, therefore, provide a comprehensive overview of the potential of this chemical space, drawing on data from structurally related compounds to inform on potential biological activities, experimental protocols for synthesis and evaluation, and relevant signaling pathways.

Chemical Properties and Synthetic Strategies